molecular formula C11H13Cl2NOS B14646246 S-tert-butyl N-(3,4-dichlorophenyl)carbamothioate

S-tert-butyl N-(3,4-dichlorophenyl)carbamothioate

Cat. No.: B14646246
M. Wt: 278.2 g/mol
InChI Key: HPLFGCHUNQQMJD-UHFFFAOYSA-N
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Description

S-tert-butyl N-(3,4-dichlorophenyl)carbamothioate: is an organic compound with the molecular formula C11H14Cl2NOS It is characterized by the presence of a tert-butyl group attached to a thiocarbamate moiety, which is further linked to a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-tert-butyl N-(3,4-dichlorophenyl)carbamothioate typically involves the reaction of tert-butyl isothiocyanate with 3,4-dichloroaniline. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-tert-butyl N-(3,4-dichlorophenyl)carbamothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group or the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-tert-butyl N-(3,4-dichlorophenyl)carbamothioate is used as a reagent in organic synthesis, particularly in the formation of thiocarbamate derivatives. It is also employed in the study of reaction mechanisms involving sulfur-containing compounds .

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly those enzymes involved in the metabolism of xenobiotics. Its structural features make it a candidate for studying enzyme-substrate interactions.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in the development of new drugs. Its ability to interact with specific molecular targets makes it a subject of interest in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for various industrial applications, including the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of S-tert-butyl N-(3,4-dichlorophenyl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity by forming a stable complex. This inhibition can lead to the modulation of metabolic pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • S-tert-butyl N-(4-chlorophenyl)carbamothioate
  • S-tert-butyl N-(2,4-dichlorophenyl)carbamothioate
  • S-tert-butyl N-(3,5-dichlorophenyl)carbamothioate

Comparison: Compared to these similar compounds, S-tert-butyl N-(3,4-dichlorophenyl)carbamothioate exhibits unique reactivity due to the presence of two chlorine atoms at the 3 and 4 positions of the phenyl ring.

Properties

Molecular Formula

C11H13Cl2NOS

Molecular Weight

278.2 g/mol

IUPAC Name

S-tert-butyl N-(3,4-dichlorophenyl)carbamothioate

InChI

InChI=1S/C11H13Cl2NOS/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15)

InChI Key

HPLFGCHUNQQMJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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